8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1281973-04-3
VCID: VC2595003
InChI: InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-14-3-12-13-6(5)14/h1-3H
SMILES: C1=C(C2=NN=CN2C=C1C(F)(F)F)Br
Molecular Formula: C7H3BrF3N3
Molecular Weight: 266.02 g/mol

8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

CAS No.: 1281973-04-3

Cat. No.: VC2595003

Molecular Formula: C7H3BrF3N3

Molecular Weight: 266.02 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine - 1281973-04-3

Specification

CAS No. 1281973-04-3
Molecular Formula C7H3BrF3N3
Molecular Weight 266.02 g/mol
IUPAC Name 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-14-3-12-13-6(5)14/h1-3H
Standard InChI Key CLOUSQAWPCBCCR-UHFFFAOYSA-N
SMILES C1=C(C2=NN=CN2C=C1C(F)(F)F)Br
Canonical SMILES C1=C(C2=NN=CN2C=C1C(F)(F)F)Br

Introduction

Chemical Properties and Structure

8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridine (CAS No.: 1281973-04-3) is a heterocyclic compound with distinctive structural features that contribute to its chemical reactivity and potential biological activities. The compound's molecular structure consists of a triazole ring fused to a pyridine core, with bromine at the 8-position and a trifluoromethyl group at the 6-position.

Basic Chemical Data

The fundamental chemical properties of 8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridine are summarized in the following table:

PropertyValue
CAS No.1281973-04-3
Molecular FormulaC7H3BrF3N3
Molecular Weight266.02 g/mol
IUPAC Name8-bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridine
Standard InChIInChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-14-3-12-13-6(5)14
Standard InChIKeyCLOUSQAWPCBCCR-UHFFFAOYSA-N
SMILESC1=C(C2=NN=CN2C=C1C(F)(F)F)Br

This compound features both electron-withdrawing groups (trifluoromethyl and bromine) that significantly influence its electronic distribution and reactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom serves as a potential site for synthetic modifications through various coupling reactions.

Structural Features and Reactivity

The unique structural arrangement of 8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridine contributes to its chemical reactivity. The triazolo[4,3-a]pyridine core represents a bicyclic system with nitrogen atoms in specific positions that influence electron distribution throughout the molecule. The bromine atom at the 8-position creates an electrophilic site susceptible to nucleophilic substitution reactions, providing a versatile handle for chemical modifications and derivatizations.

The trifluoromethyl group at the 6-position introduces strong electron-withdrawing effects that alter the electronic properties of the aromatic system. This group is known to enhance metabolic stability in drug-like molecules by resisting oxidative metabolism. Additionally, the CF3 group increases lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis Methods

The synthesis of 8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridine can be achieved through various methodologies, with nucleophilic substitution reactions being particularly important for structural modifications.

Reaction Conditions and Considerations

The synthesis of 8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridine requires careful control of reaction conditions to ensure selectivity and yield. Factors including temperature, solvent choice, catalyst selection, and reaction time significantly impact the outcome of these reactions. The presence of the electron-withdrawing trifluoromethyl group affects the reactivity of the aromatic system, necessitating specific considerations during synthetic planning.

Applications in Research

8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridine serves as an important building block in heterocyclic chemistry and pharmaceutical research.

Medicinal Chemistry Applications

In medicinal chemistry, this compound represents a valuable intermediate for developing potential therapeutic agents. The presence of the bromine atom allows for further functionalization through various coupling reactions, enabling the synthesis of diverse analogs with potentially enhanced biological activities. The trifluoromethyl group contributes to the compound's drug-like properties by enhancing metabolic stability and lipophilicity.

Research involving similar triazolopyridine derivatives has explored applications in several therapeutic areas, including:

  • Anti-inflammatory agents

  • Central nervous system (CNS) active compounds

  • Antimicrobial agents

  • Anticancer therapeutics

The versatility of the triazolopyridine scaffold makes 8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridine a compound of interest for developing libraries of potential drug candidates.

Chemical Research Applications

Beyond medicinal chemistry, 8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridine serves as a model compound for studying various aspects of heterocyclic chemistry. Its unique structure provides opportunities for investigating:

  • Reactivity patterns of halogenated triazole-fused heterocycles

  • Effects of electron-withdrawing groups on aromatic systems

  • Synthetic methodologies for complex heterocyclic compounds

  • Structure-property relationships in nitrogen-containing heterocycles

Comparative Analysis

Understanding 8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridine in the context of related compounds provides valuable insights into its unique properties and potential applications.

Comparison with Related Compounds

A comparison of 8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridine with structurally related compounds highlights the impact of specific structural features on chemical and biological properties. Although complete comparative data is limited in the available literature, general trends can be observed based on known structure-activity relationships of similar heterocycles.

Table 2: Comparison of 8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridine with Related Compounds

CompoundStructural DistinctionKey Property Differences
8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridineReference compoundBaseline properties
3-Bromo-8-chloro-6-(trifluoromethyl)- triazolo[4,3-a]pyridineDifferent bromine position, additional chlorineAltered reactivity pattern, different electronic distribution
8-bromo- triazolo[4,3-c]pyrimidineDifferent heterocyclic core (pyrimidine vs. pyridine), no trifluoromethyl groupDifferent hydrogen bonding capabilities, altered electronic properties

The positional isomers and related analogs demonstrate how subtle structural changes can significantly impact physical, chemical, and potentially biological properties of these heterocyclic compounds.

Structure-Property Relationships

The specific structural features of 8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridine contribute to its unique property profile. The fused triazolopyridine system creates a rigid, planar structure with specific electron distribution patterns. The bromine substituent introduces a reactive site and increases molecular weight and lipophilicity. The trifluoromethyl group enhances metabolic stability and further increases lipophilicity while creating a strong electron-withdrawing effect.

These structure-property relationships are crucial for understanding the compound's behavior in chemical reactions and biological systems, guiding its potential applications in research and development.

Future Research Directions

The study of 8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridine presents several promising avenues for future research that could expand our understanding of its properties and potential applications.

Technological Advancements

Emerging technologies could enhance the study and application of this compound:

  • Computational methods for predicting properties and biological activities

  • High-throughput screening approaches for rapidly assessing biological effects

  • Advanced analytical techniques for detailed structural characterization

  • Innovative synthetic methodologies enabling more efficient functionalization

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